1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-benzyl-2-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(2)17-18-15-10-6-7-11-16(15)19(17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIFVKSIASZCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Isobutyraldehyde
The foundational step for constructing the benzimidazole core involves the acid-catalyzed cyclocondensation of o-phenylenediamine with isobutyraldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield 2-(propan-2-yl)-1H-benzimidazole. Optimal conditions include:
N1-Benzylation of 2-(Propan-2-yl)-1H-Benzimidazole
Introducing the benzyl group at the N1 position requires alkylation of the benzimidazole’s NH group. A robust method involves treating 2-(propan-2-yl)-1H-benzimidazole with benzyl bromide in the presence of a base:
- Base : Potassium carbonate (2.5–3.0 equiv)
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 0°C to room temperature, with gradual warming.
The reaction achieves >85% yield when conducted under nitrogen atmosphere to prevent oxidation. Work-up involves partitioning between ethyl acetate and water, followed by silica gel chromatography to isolate the product.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
- DMF : Enhances solubility of intermediates but requires careful drying to avoid side reactions.
- Acetonitrile : Preferred for cyclization steps due to its high dielectric constant and compatibility with elevated temperatures (80–85°C).
- Potassium Carbonate : Superior to sodium hydroxide in minimizing hydrolysis of benzyl bromide.
Stoichiometric Ratios
Molar ratios of reagents must be tightly controlled:
Temperature Control
- Cyclocondensation : Reflux conditions (80–85°C) drive cyclization to completion within 6 hours.
- Alkylation : Initial cooling to 0°C suppresses side reactions, followed by gradual warming to room temperature.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction begins with protonation of isobutyraldehyde’s carbonyl oxygen, facilitating nucleophilic attack by o-phenylenediamine’s amine group. Subsequent intramolecular cyclization eliminates water, forming the benzimidazole ring.
Alkylation Mechanism
Deprotonation of the benzimidazole’s NH group by potassium carbonate generates a nucleophilic nitrogen, which attacks the electrophilic benzyl carbon in benzyl bromide. The transition state stabilizes via solvation in polar aprotic solvents like DMF.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals >98% purity for optimized protocols.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Alkylation | 82 | 98 | Scalability |
| One-Pot Synthesis | 67 | 91 | Reduced steps |
The two-step approach remains superior for large-scale synthesis due to higher yields and reproducibility.
Industrial Applications and Modifications
Large-Scale Production
The patent WO2015005615A1 highlights adaptations for industrial settings:
- Solvent Recycling : Methanol and acetonitrile are recovered via distillation.
- Continuous Flow Systems : Enhance heat transfer during exothermic alkylation steps.
Challenges and Solutions
Regioselectivity Issues
Competing alkylation at the C3 position is mitigated by:
Purification Difficulties
Silica gel chromatography remains the gold standard, though crystallization from ethanol/water (1:2) offers a cost-effective alternative.
Chemical Reactions Analysis
Alkylation at the N-position
The benzyl group at position 1 can be introduced via nucleophilic substitution or alkylation. For example:
-
Reagents : Benzyl halide (e.g., benzyl bromide) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Conditions : Reflux in acetonitrile or DMF, often under inert atmosphere.
This approach is analogous to methods used for N-alkylation of benzimidazoles .
Substitution at the 2-position
The isopropyl group at position 2 may be introduced through alkylation or electrophilic substitution:
-
Reagents : Isopropyl halide (e.g., isopropyl bromide) or aldehyde (e.g., acetone) via condensation reactions.
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., piperidine) catalysis.
Mechanistically, the 2-position of benzodiazoles is typically less reactive than benzothiazoles, but activation via electron-donating groups can facilitate substitution .
Cyclization Reactions
Formation of the benzodiazole core may involve cyclization of precursors such as o-aminothiophenol derivatives:
-
Reagents : Thiourea or sulfide sources (e.g., Na₂S) and aromatic aldehydes.
-
Conditions : Copper(I) iodide (CuI) catalysis or ligand-free protocols under mild conditions .
Radical-Mediated Pathways
Some heterocycle-forming reactions proceed via radical intermediates, as demonstrated in hydroxyalkylation of benzothiazoles using K₂S₂O₈ . For benzodiazoles, analogous sulfate radical-initiated pathways may apply:
-
Steps : Homolytic cleavage of K₂S₂O₈ generates SO₄⁻ radicals, which abstract hydrogens from benzodiazole and alcohols, forming cross-coupled products .
Electrophilic Substitution
Benzodiazoles are aromatic and undergo electrophilic substitution at activated positions. Substituents like the isopropyl group (electron-donating) enhance reactivity at adjacent positions:
Alkylation Efficiency
For N-alkylation, yields depend on the base and solvent:
| Reaction Parameters | Yield (%) |
|---|---|
| K₂CO₃, acetonitrile, reflux | 72–85 |
| NaH, DMF, room temperature | 60–75 |
Substituent Effects
Electron-donating groups (e.g., methoxy) at the benzodiazole core enhance substitution yields, while electron-withdrawing groups (e.g., nitro) reduce reactivity .
Limitations and Challenges
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. For instance, compounds related to 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole have shown significant activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-tubercular Activity
The compound has been investigated for its anti-tubercular effects. A study demonstrated that certain benzodiazole derivatives exhibited enhanced activity against Mycobacterium tuberculosis, particularly in drug-resistant strains. The structure-activity relationship (SAR) studies indicated that modifications on the benzodiazole ring could improve potency and selectivity.
| Derivative | Activity | Reference Drug | Comparison |
|---|---|---|---|
| Compound A | MIC: 0.5 µg/mL | Isoniazid (INH) | 4x more potent |
| Compound B | MIC: 0.8 µg/mL | Rifampicin | Comparable |
SARS-CoV Inhibition
In the context of viral infections, research has shown that derivatives of this compound can inhibit the SARS-CoV 3CL protease, an essential enzyme for viral replication. This activity highlights the potential of these compounds in developing antiviral therapies.
| Compound | Inhibition Constant (K) | IC50 |
|---|---|---|
| Compound C | 4.1 nM | 0.39 µM |
| Compound D | 3.1 nM | 0.33 µM |
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the effectiveness against resistant bacterial strains.
Findings:
The compound demonstrated significant antibacterial activity with low toxicity profiles. Further molecular docking studies suggested strong binding interactions with bacterial enzymes.
Case Study 2: Anti-Tubercular Activity
Another research article focused on the synthesis and evaluation of new benzodiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis.
Findings:
The study revealed that specific modifications to the benzodiazole structure led to compounds with enhanced bioavailability and selectivity towards the DprE1 target site in M. tuberculosis.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- C2 Substitution: Isopropyl groups contribute to steric bulk, which may hinder enzymatic degradation but reduce solubility. Phenolic (1b) or triol (5b) substituents at C2 improve antioxidant and antimicrobial activities via hydrogen bonding .
- Biological Activity Trends :
Pharmacological and Biochemical Insights
Antimicrobial Activity:
- Compound 1b exhibited broad-spectrum activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC < 0.3125 mg/mL), attributed to its phenolic group’s ability to disrupt microbial membranes .
- In contrast, 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole’s lack of polar groups may limit direct antimicrobial efficacy but enhance specificity for intracellular targets like KRAS-PDEδ .
Antioxidant Potential:
Molecular Docking Studies:
- Docking simulations on S. aureus thymidylate kinase (TMK) revealed that 1b and 5b form hydrogen bonds with active-site residues (e.g., Asp15, Lys17), explaining their antimicrobial potency . For this compound, similar studies would be needed to predict binding modes with targets like PDEδ.
Analytical Characterization
- Spectroscopy :
- Chromatography : TLC and column chromatography are standard for purification, as seen in the isolation of 1b and 5b .
Biological Activity
1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a compound that belongs to the benzodiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
Molecular Formula: C17H18N2
Molecular Weight: 250.345 g/mol
CAS Number: 41030-11-9
The structure of this compound includes a benzodiazole ring, a benzyl group, and an isopropyl group. This configuration contributes to its chemical reactivity and biological interactions.
The mechanism of action for this compound is complex and involves interactions with various biological targets. Benzodiazoles generally exhibit their effects through:
- Enzyme Inhibition: Many benzodiazole derivatives act as inhibitors for enzymes involved in critical biological pathways. For instance, they may inhibit kinases or other enzymes associated with cancer cell proliferation.
- Receptor Modulation: These compounds can interact with receptors in the central nervous system or other tissues, potentially influencing neurotransmitter systems or hormonal pathways.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against various bacterial strains, including:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | Not specified | Staphylococcus aureus |
| Other benzodiazoles | 3.12 - 12.5 | Escherichia coli |
The specific MIC values for this compound were not detailed in the available literature but are expected to be comparable to those of related compounds.
Anticancer Activity
Benzodiazoles are also being investigated for their anticancer properties. For example:
- Cell Proliferation Inhibition: Studies have shown that certain benzodiazole derivatives can suppress the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The antiproliferative activity is often assessed using assays that measure cell viability or proliferation rates.
Case Studies
Recent research has highlighted the potential of benzodiazole derivatives in treating various conditions:
- Antitumor Activity: A study demonstrated that a related benzodiazole derivative significantly inhibited tumor growth in xenograft models.
- Antimicrobial Efficacy: Another investigation showed that a series of benzodiazole compounds exhibited potent activity against multidrug-resistant bacterial strains.
Synthetic Approaches
The synthesis of this compound typically involves:
- Condensation Reactions: Combining o-phenylenediamines with substituted aldehydes or ketones under acidic conditions.
- Optimization Techniques: Researchers are exploring various synthetic methodologies to enhance yield and selectivity, including microwave-assisted synthesis and continuous flow chemistry.
Q & A
Q. What are the standard synthetic protocols for preparing 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted benzimidazoles and aldehydes or ketones under reflux conditions. For example:
- Step 1 : React 2-acetylbenzimidazole with propan-2-yl-substituted aldehydes in ethanol/water (1:1) at 60–80°C for 6–8 hours .
- Step 2 : Purify via column chromatography using ethyl acetate/hexane gradients.
- Validation : Confirm structure using melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (aromatic protons at δ 7.2–8.1 ppm and isopropyl CH₃ at δ 1.3–1.5 ppm) .
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodological Answer : A multi-technique approach is critical:
- IR Spectroscopy : Identify C=N (benzodiazole ring) and N–H stretches (3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons (δ 140–160 ppm) .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1-benzyl-2-(propan-2-yl)-1H-benzodiazole derivatives?
- Methodological Answer : Systematic variation of solvents, catalysts, and temperatures is essential. Evidence from analogous compounds shows:
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for benzodiazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:
- Case Study : A computed ¹H NMR shift for the benzyl group (δ 7.2 ppm) may deviate from experimental δ 7.5 ppm due to π-stacking interactions in the solid state .
- Resolution : Use DFT calculations with implicit solvent models (e.g., PCM) and compare with X-ray crystallography data to validate molecular geometry .
Q. What computational approaches predict the biological activity of 1-benzyl-2-(propan-2-yl)-1H-benzodiazole derivatives?
- Methodological Answer : Molecular docking and MD simulations are key:
- Docking : Use AutoDock Vina to model interactions with targets (e.g., HIV-1 protease). For example, compound 9c (analog) showed a binding energy of −8.2 kcal/mol due to hydrophobic contacts with Val82 and Ile84 .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at C2) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
